5,6-dimethylpyridazine-3-carbaldehyde
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Overview
Description
5,6-Dimethylpyridazine-3-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylpyridazine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,6-dimethylpyridazine with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 5,6-Dimethylpyridazine-3-carboxylic acid.
Reduction: 5,6-Dimethylpyridazine-3-methanol.
Substitution: Depending on the nucleophile, various substituted pyridazine derivatives.
Scientific Research Applications
5,6-Dimethylpyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-dimethylpyridazine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Pyridazine-3-carbaldehyde: Lacks the methyl groups at positions 5 and 6.
5-Methylpyridazine-3-carbaldehyde: Has a single methyl group at position 5.
6-Methylpyridazine-3-carbaldehyde: Has a single methyl group at position 6.
Uniqueness
5,6-Dimethylpyridazine-3-carbaldehyde is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
CAS No. |
2742653-47-8 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5,6-dimethylpyridazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(4-10)9-8-6(5)2/h3-4H,1-2H3 |
InChI Key |
FZDHKDFMKAAUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)C=O |
Purity |
95 |
Origin of Product |
United States |
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